

In Vivo Effects of GR 64349 Administration: A Technical Guide

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Compound of Interest

Compound Name: GR 64349

Cat. No.: B11932321

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This technical guide provides an in-depth overview of the in vivo effects of **GR 64349**, a potent and selective tachykinin neurokinin-2 (NK₂) receptor agonist. This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Compound Profile

GR 64349 is a synthetic peptide analog of Neurokinin A (NKA) that demonstrates high potency and selectivity for the NK₂ receptor. It is over 1,000-fold and 300-fold more selective for the NK₂ receptor than for the NK₁ and NK₃ receptors, respectively.^[1]^[2] Its enhanced resistance to peptidases compared to endogenous ligands like NKA makes it a valuable tool for pharmacological research.^[2]

Quantitative In Vivo and In Vitro Data

The following tables summarize the key quantitative parameters of **GR 64349**'s activity from various studies.

Table 1: Receptor Binding Affinity and Potency

Parameter	Species/System	Value	Reference
EC ₅₀ (NK ₂)	Rat Colon	3.7 nM	[1][2]
pKi (hNK ₂)	Human Recombinant CHO Cells	7.77 ± 0.10	[3]
pKi (hNK ₁)	Human Recombinant CHO Cells	< 5	[3]
pEC ₅₀ (IP-1 Accumulation, hNK ₂)	Human Recombinant CHO Cells	9.10 ± 0.16	[3][4]
pEC ₅₀ (IP-1 Accumulation, hNK ₁)	Human Recombinant CHO Cells	5.95 ± 0.80	[3][4]
pEC ₅₀ (Calcium Mobilization, hNK ₂)	Human Recombinant CHO Cells	9.27 ± 0.26	[3][4]
pEC ₅₀ (Calcium Mobilization, hNK ₁)	Human Recombinant CHO Cells	6.55 ± 0.16	[3][4]
pEC ₅₀ (cAMP Synthesis, hNK ₂)	Human Recombinant CHO Cells	10.66 ± 0.27	[3][4]
pEC ₅₀ (cAMP Synthesis, hNK ₁)	Human Recombinant CHO Cells	7.71 ± 0.41	[3][4]

Table 2: In Vivo Cardiovascular Effects in Rats

Dose (nmol)	Parameter	Effect	Reference
32	Heart Rate	34 ± 4% decrease	[2]
32	Ventricular Contractility	25 ± 6% increase	[2]
32	Perfusion Pressure	33 ± 4% increase	[2]
ED ₅₀	Perfusion Pressure	0.95 nmol	[2]

Table 3: In Vivo Effects on Bladder and Colorectal Pressure in Rats with Acute Spinal Cord Transection

Administration Route	Dose Range	Effect on Bladder Pressure	Effect on Colorectal Pressure	Reference
Intravenous (IV)	0.1–30 µg/kg	Dose-dependent increase	Increase	[5]
Subcutaneous (SC)	1–300 µg/kg	Dose-dependent increase	Increase	[5]

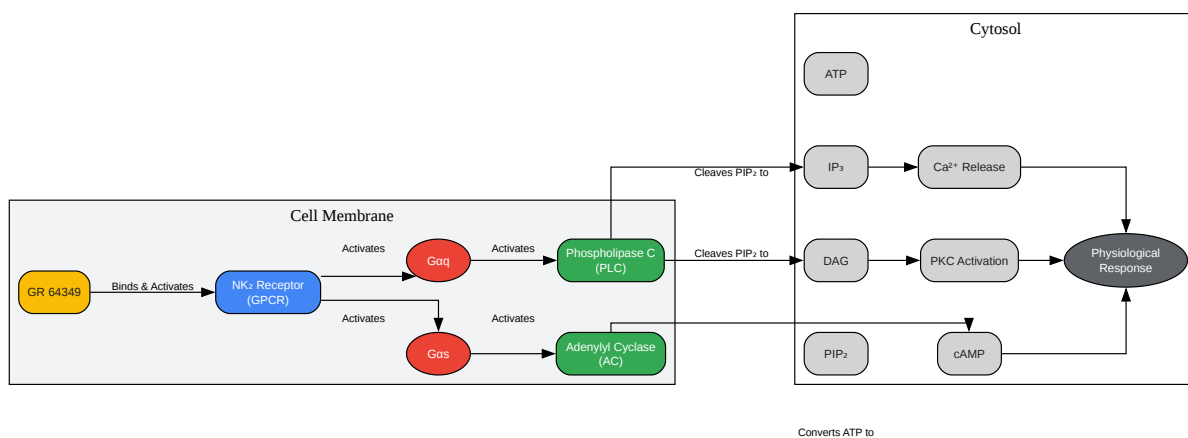
Notably, unlike other NK₂ receptor agonists such as LMN-NKA, **GR 64349** did not induce hypotension at doses up to 30 µg/kg (IV) and 300 µg/kg (SC).[5]

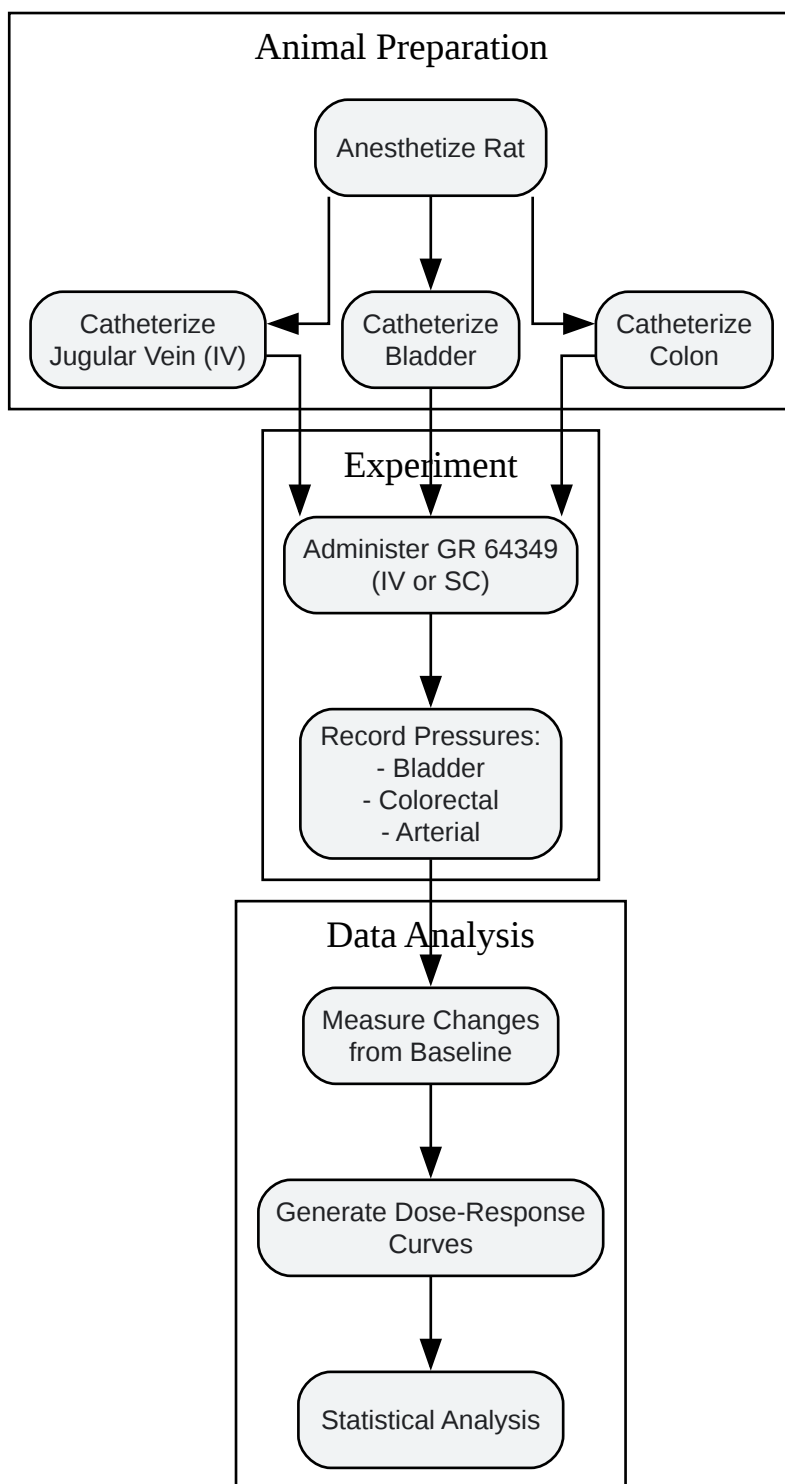
Signaling Pathways and Mechanism of Action

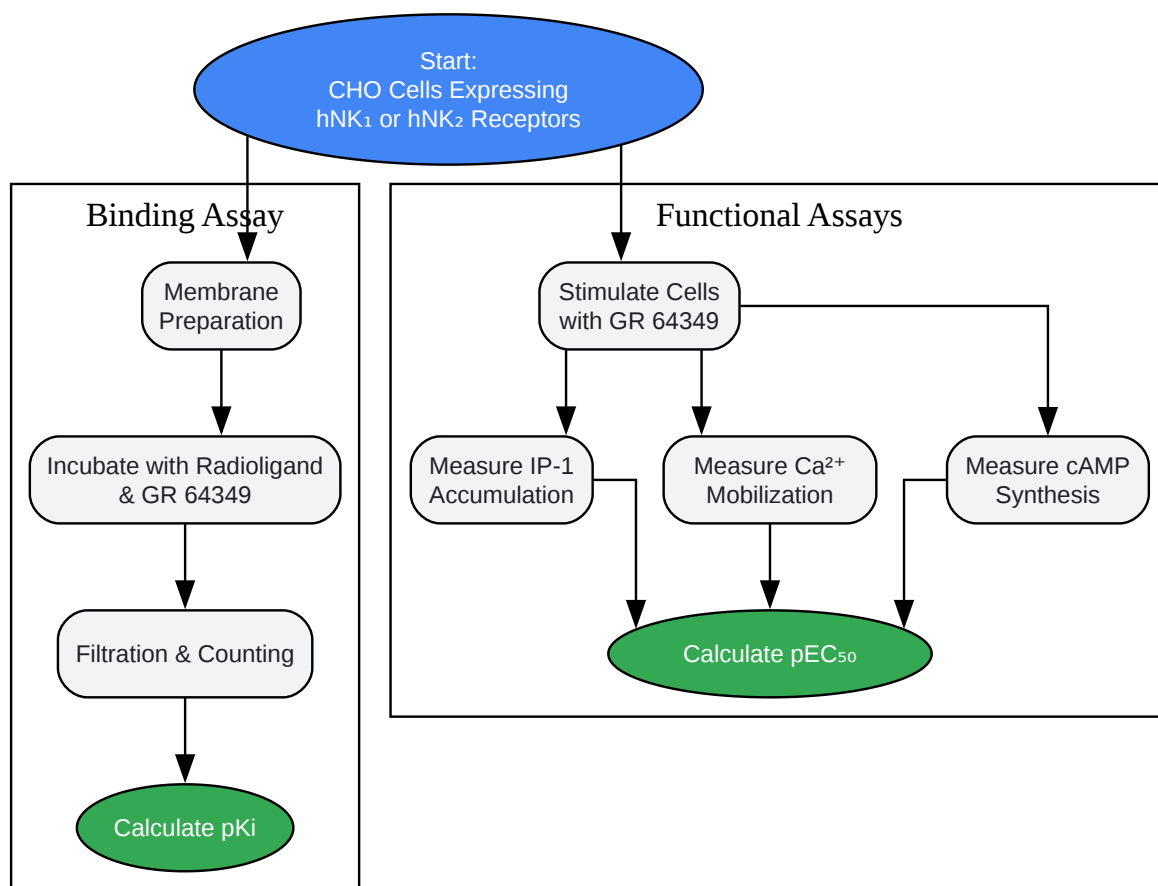
GR 64349 exerts its effects by binding to and activating the tachykinin NK₂ receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[6] Activation of the NK₂ receptor initiates downstream signaling cascades through coupling to Gαq and Gαs proteins.

- **Gαq Pathway:** Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[7]
- **Gαs Pathway:** The receptor can also couple to Gαs, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4]

These signaling pathways ultimately lead to the physiological responses observed upon **GR 64349** administration.







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